molecular formula C15H21NO3S2 B2748347 2-(Benzylthio)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone CAS No. 1448043-81-9

2-(Benzylthio)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone

Cat. No.: B2748347
CAS No.: 1448043-81-9
M. Wt: 327.46
InChI Key: NMEUGOFKIYISJH-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is a complex organic compound characterized by the presence of a benzylthio group, a piperidine ring, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Benzylthio Group: This step involves the nucleophilic substitution of a benzyl halide with a thiol to form the benzylthio group.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation using reagents such as methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(Benzylthio)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of analgesics and anti-inflammatory agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The benzylthio group may interact with thiol-containing enzymes, while the piperidine ring can modulate receptor activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylthio)-1-(4-(methylsulfonyl)piperidin-1-yl)propanone: Similar structure but with a propanone group instead of ethanone.

    2-(Benzylthio)-1-(4-(methylsulfonyl)piperidin-1-yl)butanone: Similar structure but with a butanone group instead of ethanone.

Uniqueness

2-(Benzylthio)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-benzylsulfanyl-1-(4-methylsulfonylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S2/c1-21(18,19)14-7-9-16(10-8-14)15(17)12-20-11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEUGOFKIYISJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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